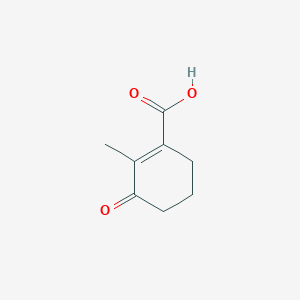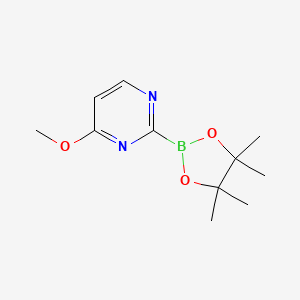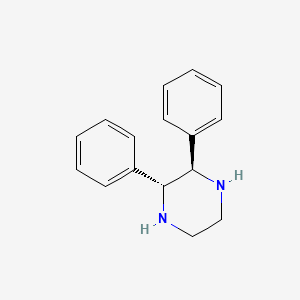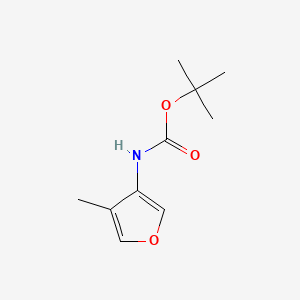![molecular formula C9H12BFO3 B15299092 [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This compound features a boronic acid group attached to a phenyl ring substituted with a fluoro group and a hydroxypropan-2-yl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodophenol and isopropyl alcohol.
Borylation Reaction: The key step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative (such as bis(pinacolato)diboron) in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: The final step involves hydrolysis to convert the boronate ester intermediate into the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the fluoro group or the boronic acid group, resulting in the formation of corresponding hydrocarbons or boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Formation of 2-fluoro-4-(2-oxopropyl)phenylboronic acid.
Reduction: Formation of 2-fluoro-4-(2-hydroxypropan-2-yl)phenylborane.
Substitution: Formation of various substituted phenylboronic acids depending on the electrophile used.
科学研究应用
Chemistry
In organic chemistry, [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug design and discovery.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of boron-containing drugs. These drugs can exhibit unique pharmacological properties, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
作用机制
The mechanism of action of [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the hydroxypropan-2-yl group, leading to different reactivity and applications.
2-Fluorophenylboronic acid: Lacks the hydroxypropan-2-yl group, making it less reactive in certain biological and chemical contexts.
Uniqueness
The presence of both the fluoro and hydroxypropan-2-yl groups in [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid imparts unique reactivity and versatility. These functional groups enhance its ability to participate in a wide range of chemical reactions and interact with biological molecules, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H12BFO3 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC 名称 |
[2-fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-4-7(10(13)14)8(11)5-6/h3-5,12-14H,1-2H3 |
InChI 键 |
XYLUHNGJCBMSQT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(C)(C)O)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



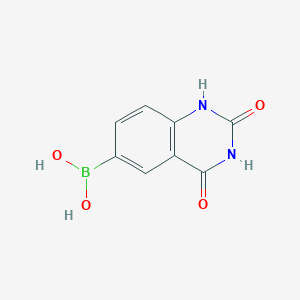
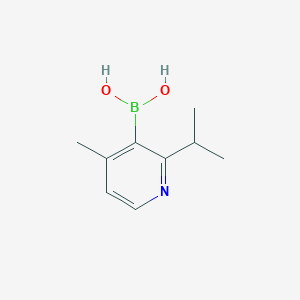
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
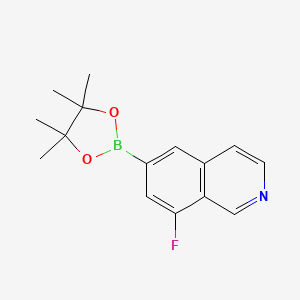
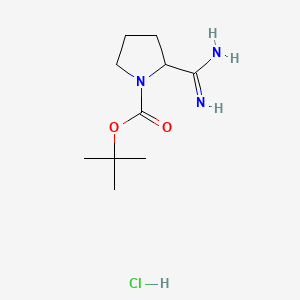
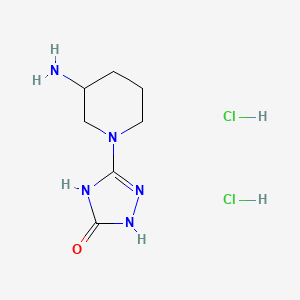
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
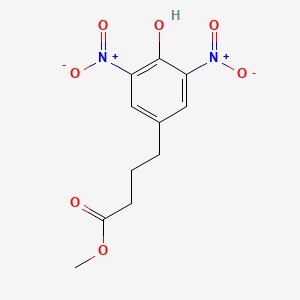
![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
